![molecular formula C8H15NO B3094384 (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol CAS No. 1257512-65-4](/img/structure/B3094384.png)

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol

Overview

Description

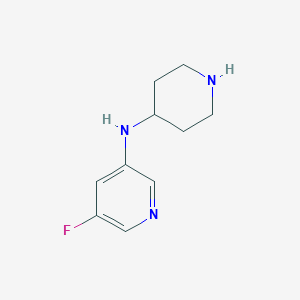

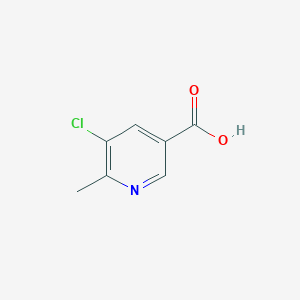

“(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” is a chemical compound with a complex structure. It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of “(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol” is quite complex. It includes a five-membered ring, a six-membered ring, and a seven-membered ring. The molecule also contains a secondary amine (aliphatic), a hydroxyl group, and a primary alcohol .Scientific Research Applications

Flavor Characterization in Plants

- Mushroom-like Flavor in Plants : 1-Octen-3-ol, a compound related to the azabicyclo family, plays a significant role in imparting a typical mushroom-like aroma to edible mushrooms and has been found in high concentrations in Melittis melissophyllum, a plant belonging to the Lamiaceae family. Studies utilizing gas chromatography have characterized this unique flavor, highlighting the potential of this plant as a source of natural flavoring agents for economic exploitation (Maggi, Papa, & Vittori, 2012).

Synthesis and Biological Activity of Heterocyclic Compounds

- Synthesis and Bioactivity of 3-Azabicyclo Nonanones Derivatives : Research on the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone (3-ABNs) derivatives has shown that these heterocyclic compounds, obtained from the Mannich reaction, exhibit significant biological activities against various fungal and bacterial strains. The structure-activity relationship studies indicate that electron-withdrawing groups enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).

Advanced Material Science and Catalysis

- Iron(II) Spin Crossover (SCO) Materials : Iron(II) complexes featuring azabicyclo ligands have been explored for their potential in molecular switches, with applications in displays, sensors, actuators, or memory components. The SCO materials exhibit properties such as abrupt, hysteretic, and multistep switching, highlighting the structural diversity and potential for novel applications in material science (Hogue, Singh, & Brooker, 2018).

Medicinal Chemistry and Drug Design

- Bioactive Borane Large Molecules : The development of borane-based large molecules, with azabicyclo compounds as part of their structure, has shown promising properties for medicinal applications. These compounds exhibit unique stability, geometrical, and electronic properties, suggesting their potential as innovative platforms for drug design and other medicinal applications (Viňas, Núñez, Bennour, & Teixidor, 2019).

Synthesis of Bridged and Spiro Azabicycles

- Bridged and Spiro Azabicycles Synthesis : The intramolecular metathesis of dienes, utilizing azabicyclo compounds, has been a key step in the synthesis of a variety of natural bridged and 1-azaspirocyclic compounds. This synthesis approach has enabled the creation of complex molecular architectures with potential pharmaceutical applications (Kuznetsov & Bubnov, 2015).

properties

IUPAC Name |

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2/t6?,7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONCBIYESAZYOB-IEESLHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

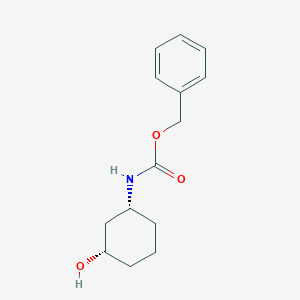

![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)